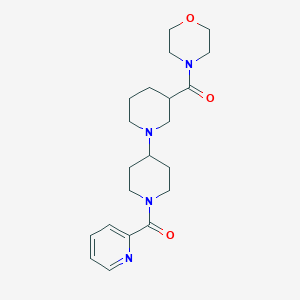![molecular formula C16H23NO6 B5350346 {3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate](/img/structure/B5350346.png)
{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPO or MPOA and is synthesized through a multi-step process that involves the reaction of various chemicals.
Wissenschaftliche Forschungsanwendungen
MPOA has been extensively studied for its potential therapeutic applications. One of the most promising applications of MPOA is in the treatment of cancer. Studies have shown that MPOA has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, MPOA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of MPOA is not fully understood. However, studies have shown that MPOA can induce apoptosis (programmed cell death) in cancer cells. Additionally, MPOA has been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
MPOA has been shown to have various biochemical and physiological effects. Studies have shown that MPOA can induce apoptosis in cancer cells through the activation of various signaling pathways. Additionally, MPOA has been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation and inflammation. Moreover, MPOA has been shown to have anti-oxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPOA in lab experiments is its potent anti-cancer properties. Additionally, MPOA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using MPOA in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on MPOA. One of the most promising directions is the development of MPOA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPOA and its potential therapeutic applications. Moreover, the development of more efficient and cost-effective synthesis methods for MPOA could facilitate its use in future research.
Synthesemethoden
The synthesis of MPOA involves a multi-step process that includes the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with propylene oxide to form 3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propanol. This intermediate is then reacted with methylamine to form {3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine. Finally, this compound is reacted with oxalic acid to form {3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate.
Eigenschaften
IUPAC Name |
3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-4-6-12-7-8-13(14(11-12)16-3)17-10-5-9-15-2;3-1(4)2(5)6/h4,6-8,11,15H,5,9-10H2,1-3H3;(H,3,4)(H,5,6)/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFVBNBUONOCH-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCNC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCNC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)

![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![(4R)-N-methyl-4-[4-({methyl[(3-methyl-2-thienyl)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5350285.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350287.png)
![[(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5350289.png)
![4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5350310.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide](/img/structure/B5350314.png)
![4-chloro-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5350317.png)
![3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5350332.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![3-methyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5350369.png)